molecular formula C13H16O2 B14137076 Ethyl (2E)-2-methyl-3-phenyl-2-butenoate CAS No. 52094-27-6

Ethyl (2E)-2-methyl-3-phenyl-2-butenoate

Cat. No.: B14137076
CAS No.: 52094-27-6
M. Wt: 204.26 g/mol
InChI Key: JGUZIPPNOYBBBB-ZHACJKMWSA-N
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Description

2-Methyl-3-phenyl-2-butenoic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular ester is derived from 2-methyl-3-phenyl-2-butenoic acid and ethanol. It has a molecular formula of C13H16O2 and is known for its applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-2-butenoic acid ethyl ester typically involves the esterification of 2-methyl-3-phenyl-2-butenoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid, is also common in industrial processes to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-2-butenoic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-Methyl-3-phenyl-2-butenoic acid and ethanol.

    Reduction: 2-Methyl-3-phenyl-2-butenol.

    Transesterification: A new ester and ethanol.

Scientific Research Applications

2-Methyl-3-phenyl-2-butenoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-2-butenoic acid ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which eventually breaks down to form the acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Known for its fruity odor, used in flavoring agents.

    Ethyl benzoate: Used in perfumes and as a flavoring agent.

Uniqueness

2-Methyl-3-phenyl-2-butenoic acid ethyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its phenyl group contributes to its aromatic characteristics, making it valuable in the synthesis of complex organic molecules .

Properties

CAS No.

52094-27-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl (E)-2-methyl-3-phenylbut-2-enoate

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)11(3)10(2)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3/b11-10+

InChI Key

JGUZIPPNOYBBBB-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C1=CC=CC=C1)/C

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=CC=C1)C

Origin of Product

United States

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